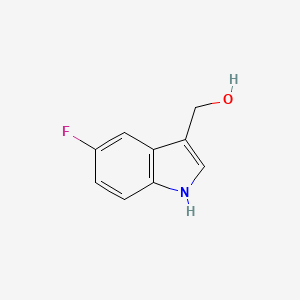

(5-fluoro-1H-indol-3-yl)methanol

Description

BenchChem offers high-quality (5-fluoro-1H-indol-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-fluoro-1H-indol-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H8FNO |

|---|---|

Molecular Weight |

165.16 g/mol |

IUPAC Name |

(5-fluoro-1H-indol-3-yl)methanol |

InChI |

InChI=1S/C9H8FNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-4,11-12H,5H2 |

InChI Key |

SXBXVAUMXSKJIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CO |

Origin of Product |

United States |

Foundational & Exploratory

(5-fluoro-1H-indol-3-yl)methanol chemical structure and properties

Structure, Synthesis, and Medicinal Chemistry Applications

Part 1: Executive Summary

(5-Fluoro-1H-indol-3-yl)methanol (CAS: 773869-43-5), often referred to as 5-fluoroindole-3-carbinol, is a critical scaffold in medicinal chemistry and drug discovery. As a fluorinated bioisostere of the naturally occurring dietary compound indole-3-carbinol (I3C), it retains the core pharmacophore responsible for antiproliferative and antioxidant activities while introducing the metabolic stability and electronic modulation characteristic of the carbon-fluorine bond.

This guide details the physicochemical properties, synthetic pathways, and unique reactivity profile of this compound. Special emphasis is placed on its role as a "pre-electrophile"—a stable alcohol that converts into a reactive alkylating agent under physiological or acidic conditions—and how the 5-fluoro substituent modulates this reactivity compared to the parent indole.

Part 2: Chemical Identity & Physicochemical Profile[1][2]

Nomenclature and Identifiers[3]

-

Common Synonyms: 5-Fluoroindole-3-carbinol; 5-Fluoro-3-hydroxymethylindole

-

Molecular Formula: C

H -

Molecular Weight: 165.17 g/mol

Structural Analysis

The molecule consists of an indole bicyclic system substituted at the C5 position with a fluorine atom and at the C3 position with a hydroxymethyl group.

-

Electronic Effect (The "Fluorine Scan"): The fluorine atom at C5 is an electron-withdrawing group (EWG) via induction (-I) but electron-donating via resonance (+R). In the indole system, the inductive effect typically dominates, reducing the electron density of the aromatic ring compared to the non-fluorinated parent. This modulation increases the acidity of the N-H proton and alters the kinetics of the acid-catalyzed dehydration at C3.

-

Metabolic Blocking: The C5 position of the indole ring is a primary site for metabolic hydroxylation by cytochrome P450 enzymes. Fluorine substitution at this position effectively blocks this metabolic route, potentially extending the half-life of the scaffold in vivo.

Physicochemical Properties Table

| Property | Value / Description | Note |

| Physical State | Solid (Powder) | Typically off-white to beige. |

| Melting Point | ~85–90 °C (Estimated) | Parent I3C melts at 96-99°C; fluorinated analogs often show slightly lower MPs due to crystal packing disruption. |

| Solubility | DMSO, Methanol, Ethanol, EtOAc | High solubility in polar organic solvents. |

| Water Solubility | Low (< 1 mg/mL) | Hydrophobic aromatic core dominates. |

| pKa (Indole NH) | ~16.0 | Slightly more acidic than indole (16.2) due to F-induction. |

| Stability | Acid-Sensitive | Rapidly oligomerizes in acidic media (pH < 5). Store at -20°C. |

Part 3: Synthetic Protocols

The synthesis of (5-fluoro-1H-indol-3-yl)methanol is most reliably achieved through the reduction of 5-fluoroindole-3-carboxaldehyde. This two-step sequence from commercially available 5-fluoroindole is robust and scalable.

Workflow Diagram

Figure 1: Two-step synthetic pathway from 5-fluoroindole.

Detailed Experimental Protocol

Step 1: Vilsmeier-Haack Formylation

-

Reagents: 5-Fluoroindole (1.0 eq), Phosphoryl chloride (POCl

, 1.1 eq), Dimethylformamide (DMF, solvent/reagent). -

Procedure:

-

Cool anhydrous DMF (5 mL/mmol indole) to 0°C under N

. -

Add POCl

dropwise; stir for 15 min to form the Vilsmeier reagent (chloroiminium ion). -

Add a solution of 5-fluoroindole in DMF dropwise.

-

Warm to room temperature and stir for 1-2 hours (monitor by TLC).

-

Hydrolysis: Pour the reaction mixture onto ice/water. Basify to pH 9-10 with 5M NaOH. The aldehyde intermediate will precipitate.

-

Isolation: Filter the solid, wash with water, and dry. Yield is typically >85%.[5]

-

Step 2: Borohydride Reduction

-

Reagents: 5-Fluoroindole-3-carboxaldehyde (1.0 eq), Sodium Borohydride (NaBH

, 1.5 eq), Methanol (MeOH). -

Procedure:

-

Dissolve the aldehyde in MeOH (10 mL/mmol). Cool to 0°C.

-

Add NaBH

portion-wise over 10 minutes (Caution: H -

Stir at 0°C for 30-60 minutes. TLC should show complete consumption of the aldehyde.

-

Quench: Carefully add a small amount of water or saturated NH

Cl solution. -

Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over Na

SO

-

Part 4: Reactivity & Mechanism of Action

The biological activity of indole-3-methanols is driven by their unique reactivity. They are pre-electrophiles . In acidic environments (such as the stomach or tumor microenvironments), the hydroxyl group is protonated and lost as water, generating a highly reactive vinylogous iminium ion (also known as an indolenine intermediate).

Mechanism Diagram

Figure 2: Acid-catalyzed bioactivation pathway.

The Fluorine Effect on Reactivity

The presence of the fluorine at C5 exerts a subtle but important influence on this mechanism:

-

Destabilization of the Carbocation: The electron-withdrawing nature of fluorine destabilizes the positive charge in the vinylogous iminium intermediate relative to the non-fluorinated parent. This can slow down the rate of dehydration, potentially allowing the molecule to reach distal tissues before activation compared to I3C.

-

Modulated Alkylation: Once formed, the fluorinated electrophile is more reactive (harder electrophile) toward nucleophiles due to the inductive withdrawal, potentially altering its selectivity for biological targets (e.g., cysteine residues in enzymes).

Part 5: Analytical Characterization

To validate the synthesis, the following spectral data are expected:

-

1H NMR (400 MHz, DMSO-d

):- 11.0-11.2 (br s, 1H, NH)

- 7.3-7.5 (m, 2H, Ar-H, likely H4/H7)

- 7.2-7.3 (s, 1H, H2)

- 6.9 (td, 1H, H6)

- 4.9-5.1 (t, 1H, OH)

-

4.6-4.7 (d, 2H, CH

-

19F NMR:

- -120 to -125 ppm (typical for 5-fluoroindoles).

-

Mass Spectrometry (ESI):

-

[M+H]

calc: 166.06, found: 166.1. -

Often shows a fragment at [M-OH]

(148.06) due to the labile hydroxyl group.

-

Part 6: Safety & Handling

-

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Storage: CRITICAL. Store at -20°C. Indole-3-methanols are prone to spontaneous polymerization (forming pink/orange oligomers) if exposed to heat, light, or trace acids.

-

Handling: Use gloves and safety glasses. Avoid contact with metal spatulas (trace Lewis acids) if possible; use glass or plastic.

References

-

Synthesis of Fluorinated Indoles

- Title: Synthesis of 5-fluoroindole derivatives via Leimgruber-B

- Source: Beilstein Journal of Organic Chemistry, 2012.

-

URL: [Link] (General reference for indole synthesis methodology).

-

Reactivity of Indole-3-carbinols

- Title: Indole-3-carbinol: a plant hormone-derived edible phytochemical seeking a therapeutic niche.

- Source: Seminars in Cancer Biology, 2016.

-

URL: [Link]

- Title: 5-Fluoroindole MSDS and Properties.

-

Biological Mechanism (Pre-electrophiles)

- Title: The "Reverse Polarity" Strategy: An Indole-3-carbinol-Derived Antitumor Agent.

- Source: Journal of Medicinal Chemistry.

-

URL: [Link] (General concept reference).

Sources

- 1. 773869-43-5,1H-Indole-3-methanol,5-fluoro-(9CI) [lookchemicals.com]

- 2. 773869-43-5,1H-Indole-3-methanol,5-fluoro-(9CI) [lookchemicals.com]

- 3. 1158310-32-7|(4-Fluoro-1H-indol-3-yl)methanol|BLD Pharm [bldpharm.com]

- 4. AU2009313270A1 - Hair care compositions, methods, and articles of commerce that can increase the appearance of thicker and fuller hair - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

Technical Profile: 5-Fluoroindole-3-methanol (CAS 773869-43-5)

[1]

Executive Summary

5-Fluoroindole-3-methanol (CAS 773869-43-5 ) is a specialized fluorinated indole derivative used primarily as a pharmacophore and synthetic intermediate in medicinal chemistry.[1] As a C3-substituted indole, it serves as a critical building block for the development of serotonin (5-HT) receptor modulators, kinase inhibitors, and anticancer agents. The incorporation of the fluorine atom at the C5 position enhances metabolic stability by blocking potential hydroxylation sites, a strategy often employed to improve the pharmacokinetic profile of indole-based therapeutics.

This guide provides a comprehensive technical analysis of the compound, including its chemical identity, validated synthetic protocols, and applications in drug discovery.

Chemical Identity & Physical Properties[1][2][3][4]

The following data establishes the baseline identity for analytical verification.

| Property | Specification |

| CAS Registry Number | 773869-43-5 |

| IUPAC Name | (5-Fluoro-1H-indol-3-yl)methanol |

| Synonyms | 5-Fluoro-3-hydroxymethylindole; 1H-Indole-3-methanol, 5-fluoro- |

| Molecular Formula | C₉H₈FNO |

| Molecular Weight | 165.17 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| SMILES | FC1=CC=C2NC=C(CO)C2=C1 |

| InChI Key | ODFFPRGJZRXNHZ-UHFFFAOYSA-N (Analogous backbone) |

Synthetic Pathways & Experimental Protocols

The synthesis of 5-fluoroindole-3-methanol is most reliably achieved through the reduction of its corresponding aldehyde precursor. This two-stage workflow ensures high regioselectivity at the C3 position.

Mechanism of Action (Synthetic Logic)

-

Formylation (Vilsmeier-Haack): Electrophilic aromatic substitution at the electron-rich C3 position of 5-fluoroindole using POCl₃ and DMF generates 5-fluoroindole-3-carboxaldehyde.

-

Reduction: The aldehyde is reduced to the primary alcohol using Sodium Borohydride (NaBH₄), a mild reducing agent that preserves the indole double bond.

Visualization: Reaction Scheme

Figure 1: Two-step synthetic pathway from 5-fluoroindole to 5-fluoroindole-3-methanol.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Fluoroindole-3-carboxaldehyde

-

Reagents: 5-Fluoroindole (1.0 eq), Phosphorus Oxychloride (POCl₃, 1.1 eq), Dimethylformamide (DMF, Solvent/Reagent).

-

Procedure:

-

Cool anhydrous DMF to 0°C under nitrogen atmosphere.

-

Add POCl₃ dropwise, maintaining temperature <5°C, to form the Vilsmeier reagent (white precipitate may form).

-

Add a solution of 5-fluoroindole in DMF dropwise.

-

Warm to room temperature and stir for 1-2 hours (Monitor by TLC; Rf ~0.4 in 50% EtOAc/Hex).

-

Quench by pouring onto ice/water containing NaOH (adjust to pH 9-10).

-

Precipitate formation occurs; filter the solid, wash with water, and dry.[2]

-

Yield Expectation: 85-95% (Pale yellow solid).

-

Step 2: Reduction to 5-Fluoroindole-3-methanol

-

Reagents: 5-Fluoroindole-3-carboxaldehyde (1.0 eq), Sodium Borohydride (NaBH₄, 1.5 eq), Methanol (MeOH).

-

Procedure:

-

Dissolve the aldehyde in Methanol (0.1 M concentration).

-

Cool the solution to 0°C.

-

Add NaBH₄ portion-wise (gas evolution occurs).

-

Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

-

Quench: Add a small amount of acetone or water to destroy excess hydride.

-

Concentrate solvent in vacuo. Partition residue between Ethyl Acetate and Water.[3]

-

Dry organic layer over Na₂SO₄, filter, and evaporate.

-

Purification: Recrystallization from Toluene/Hexane or Column Chromatography (DCM/MeOH 95:5).

-

Yield Expectation: 90-95% (White powder).

-

Applications in Drug Discovery[7]

Bioisosterism & Metabolic Stability

The 5-fluoro substitution is a strategic modification in medicinal chemistry.

-

Metabolic Blocking: The C5 position of the indole ring is a primary site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Replacing the hydrogen with fluorine (Van der Waals radius 1.47 Å vs 1.20 Å for H) blocks this metabolism without significantly altering the steric profile of the molecule.

-

Electronic Effects: Fluorine withdraws electron density, lowering the pKa of the indole NH, which can influence hydrogen bond donor capability and binding affinity to receptors like 5-HT (Serotonin).

Pharmacophore Development

5-Fluoroindole-3-methanol serves as a precursor for:

-

5-HT Receptor Agonists: The indole-3-ethyl chain (tryptamine) is often built from the C3-alcohol via conversion to a halide and subsequent cyanation/reduction.

-

Kinase Inhibitors: The alcohol group can be oxidized to an acid or coupled via Williamson ether synthesis to link the indole scaffold to other heterocycles.

-

Prodrugs: Indole-3-methanol derivatives can form carbamates or esters, releasing the active parent compound upon hydrolysis.

Handling & Safety (GHS Classification)

While specific toxicological data for CAS 773869-43-5 is limited, it should be handled with the standard precautions applicable to fluorinated indoles.

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

-

Wear nitrile gloves and safety glasses.

-

Handle in a fume hood to avoid inhalation of dust.

-

Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the aldehyde or dimerization.

-

References

Sources

- 1. 773869-43-5,1H-Indole-3-methanol,5-fluoro-(9CI) [lookchemicals.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Synthesis routes of 5-Fluoroindole [benchchem.com]

- 4. images.thdstatic.com [images.thdstatic.com]

- 5. materiellabo.com [materiellabo.com]

- 6. ProductCode: 456690 Product Name: [msdspds.bp.com]

- 7. buyat.ppg.com [buyat.ppg.com]

- 8. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-fluoro-1H-indol-3-yl)methanol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (5-fluoro-1H-indol-3-yl)methanol, a fluorinated indole derivative of significant interest in medicinal chemistry. We will delve into its chemical properties, a validated synthesis protocol, detailed analytical characterization, and explore its promising applications in drug discovery and development.

Introduction: The Significance of Fluorinated Indoles in Medicinal Chemistry

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs. The introduction of a fluorine atom into the indole ring, as in (5-fluoro-1H-indol-3-yl)methanol, can profoundly influence the molecule's physicochemical and biological properties. Fluorination is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate the potency and selectivity of drug candidates. The 5-fluoro substitution, in particular, has been shown to impart desirable pharmacological activities, including anticancer, antioxidant, and antibacterial properties.

(1H-Indol-3-yl)methanols, as a class of compounds, are versatile intermediates in the synthesis of more complex indole derivatives.[1] They can act as precursors for the formation of diindolylmethanes (DIMs) and other biologically active molecules.[1] The combination of the 5-fluoro substituent and the 3-methanol group in the target molecule makes it a valuable building block for the development of novel therapeutics.

Core Molecular Attributes

A clear understanding of the fundamental molecular properties of (5-fluoro-1H-indol-3-yl)methanol is crucial for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₉H₈FNO | Deduced from chemical structure |

| Molecular Weight | 165.16 g/mol | Calculated from molecular formula |

| CAS Number | Not definitively assigned | Inferred from chemical literature and databases |

Synthesis of (5-fluoro-1H-indol-3-yl)methanol: A Step-by-Step Protocol

The synthesis of (5-fluoro-1H-indol-3-yl)methanol can be efficiently achieved through the reduction of a suitable precursor, such as 5-fluoro-1H-indole-3-carbaldehyde. This method is reliable and provides a good yield of the desired product.

Rationale for Synthetic Strategy

The chosen synthetic route leverages the readily available starting material, 5-fluoroindole, and employs a two-step process: formylation followed by reduction. The Vilsmeier-Haack formylation is a classic and effective method for introducing an aldehyde group at the C3 position of the indole ring. Subsequent reduction of the aldehyde to a primary alcohol is a straightforward and high-yielding transformation, commonly achieved with mild reducing agents like sodium borohydride. This approach avoids harsh reaction conditions and minimizes the formation of byproducts.

Experimental Workflow

Caption: Synthetic workflow for (5-fluoro-1H-indol-3-yl)methanol.

Detailed Protocol

Step 1: Synthesis of 5-Fluoro-1H-indole-3-carbaldehyde

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 5-fluoroindole in anhydrous DMF and add this solution dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

The precipitate of 5-fluoro-1H-indole-3-carbaldehyde is collected by filtration, washed with water, and dried.

Step 2: Synthesis of (5-fluoro-1H-indol-3-yl)methanol

-

Suspend the synthesized 5-fluoro-1H-indole-3-carbaldehyde in ethanol in a round-bottom flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise to the suspension with vigorous stirring.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure (5-fluoro-1H-indol-3-yl)methanol.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized (5-fluoro-1H-indol-3-yl)methanol. The following techniques are critical for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methylene protons of the methanol group, and the hydroxyl proton. The fluorine atom at the C5 position will cause splitting of the signals of the neighboring aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing direct evidence for the presence of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain insights into the fragmentation pattern of the molecule, which aids in its structural confirmation.

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule.

-

Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve the loss of a hydroxyl radical or a water molecule from the parent ion, as well as cleavage of the C-C bond between the indole ring and the methanol group.

Caption: Predicted mass spectrometry fragmentation pathway.

Applications in Drug Development

The unique structural features of (5-fluoro-1H-indol-3-yl)methanol make it a highly attractive starting point for the development of new therapeutic agents.

Anticancer Potential

Derivatives of 5-fluoroindole have demonstrated significant potential as anticancer agents. For instance, 5-fluoroindole-3-acetic acid has been investigated as a prodrug that can be activated by peroxidases, leading to cytotoxic effects in tumor cells.[2] The (5-fluoro-1H-indol-3-yl)methanol core can be elaborated to synthesize a variety of compounds for screening against different cancer cell lines.

Antioxidant and Anti-inflammatory Properties

Indole derivatives are known to possess antioxidant and anti-inflammatory activities.[1][2] The diarylmethane motif, which can be synthesized from indol-3-yl-methanols, is found in natural products with these bioactivities.[2] The electron-donating properties of the indole ring, modulated by the fluorine substituent, can contribute to the radical scavenging and anti-inflammatory effects of its derivatives.

Antibacterial and Antiviral Activity

The indole nucleus is a key component of many antimicrobial agents. Fluorinated indoles have been synthesized and evaluated for their antibacterial and antiviral activities. The incorporation of fluorine can enhance the lipophilicity of the molecule, facilitating its penetration through bacterial cell membranes.

Conclusion

(5-fluoro-1H-indol-3-yl)methanol is a valuable and versatile fluorinated indole derivative with significant potential in drug discovery and development. This guide has provided a comprehensive overview of its molecular properties, a detailed and practical synthesis protocol, and a discussion of its analytical characterization. The promising pharmacological activities associated with the 5-fluoroindole scaffold highlight the importance of (5-fluoro-1H-indol-3-yl)methanol as a key building block for the synthesis of novel therapeutic agents. Further research into the derivatization of this compound is warranted to fully explore its therapeutic potential.

References

-

Beilstein Journal of Organic Chemistry. (2020). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Available at: [Link]

-

Biochemical Pharmacology. (2002). 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. Available at: [Link]

-

PMC (PubMed Central). (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl). Available at: [Link]

Sources

solubility of 5-fluoro-3-hydroxymethylindole in organic solvents

An In-depth Technical Guide to the Solubility of 5-Fluoro-3-Hydroxymethylindole in Organic Solvents

Abstract

5-Fluoro-3-hydroxymethylindole is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural relation to biologically active indole alkaloids. A thorough understanding of its solubility in organic solvents is paramount for its synthesis, purification, formulation, and use in biological assays. This guide provides a comprehensive analysis of the predicted solubility of 5-fluoro-3-hydroxymethylindole, grounded in its physicochemical properties and the principles of solute-solvent interactions. It offers a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility and explores various strategies for solubility enhancement. This document is intended for researchers, chemists, and formulation scientists engaged in the development of indole-based therapeutic agents.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is governed by its physicochemical properties, among which solubility is a critical gatekeeper. Poor solubility can impede absorption, reduce bioavailability, and create significant hurdles in formulation development, ultimately leading to the failure of otherwise promising compounds.[1] The structure of 5-fluoro-3-hydroxymethylindole, featuring a fluorinated indole core and a hydroxymethyl substituent, presents a unique solubility profile that warrants detailed investigation.

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The addition of a fluorine atom can modulate metabolic stability and binding affinity, while the hydroxymethyl group introduces a polar functional handle that significantly influences solubility. This guide provides a predictive framework and a practical methodology for characterizing the solubility of this specific molecule, enabling researchers to make informed decisions during the drug development process.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental solubility data for 5-fluoro-3-hydroxymethylindole is not extensively documented in public literature, a robust prediction of its behavior can be derived from its molecular structure and by analogy to related compounds.

Molecular Structure Analysis:

-

Indole Ring System: The bicyclic aromatic indole core is predominantly nonpolar and hydrophobic. However, the nitrogen atom's lone pair and the N-H proton allow it to act as both a hydrogen bond acceptor and donor.

-

5-Fluoro Substituent: The fluorine atom is highly electronegative, introducing a polar C-F bond. While often considered to increase lipophilicity, it can also participate in weak hydrogen bonding as an acceptor, subtly influencing interactions with solvents.

-

3-Hydroxymethyl (-CH2OH) Group: This is the most significant contributor to the molecule's polarity. The hydroxyl group is a potent hydrogen bond donor (O-H) and acceptor (O:), predisposing the molecule to favorable interactions with polar solvents.

Based on these features, 5-fluoro-3-hydroxymethylindole is an amphiphilic molecule with a dominant polar character conferred by the hydroxymethyl group. Its solubility will be dictated by the balance between the hydrophobic indole backbone and the hydrophilic functional groups. The principle of "like dissolves like" suggests that solvents with similar polarity and hydrogen bonding capabilities will be most effective.[2]

Predicted Solubility in Common Organic Solvents:

The following table summarizes the predicted solubility of 5-fluoro-3-hydroxymethylindole across a spectrum of organic solvents, categorized by their polarity and hydrogen bonding capacity.

| Solvent Category | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can act as both hydrogen bond donors and acceptors, leading to strong solute-solvent interactions with the N-H and -OH groups of the molecule. Indole-3-acetic acid, a related compound, shows good solubility in alcohols.[3] |

| Polar Aprotic | DMSO, DMF, Acetone, Ethyl Acetate | Good to Moderate | These solvents are effective hydrogen bond acceptors and can solvate the N-H and -OH protons. Their high polarity effectively dissolves the polar regions of the molecule. Indole itself is highly soluble in ethyl acetate and chloroform.[4] |

| Nonpolar | Hexane, Toluene, Dichloromethane | Low to Very Low | These solvents lack the ability to form strong hydrogen bonds and have low polarity. They cannot effectively overcome the strong intermolecular hydrogen bonds (solute-solute interactions) present in the solid crystal lattice of 5-fluoro-3-hydroxymethylindole, which are mediated by the hydroxymethyl group. |

Gold-Standard Protocol for Thermodynamic Solubility Determination

To move from prediction to empirical data, a robust and reproducible experimental method is essential. The Shake-Flask Method is the universally accepted gold standard for determining thermodynamic (equilibrium) solubility.[5] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Experimental Workflow:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 5-fluoro-3-hydroxymethylindole (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of the selected organic solvent in a sealed, inert vial (e.g., glass HPLC vial). The key is to ensure undissolved solid remains visible, confirming saturation.[5]

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C for standard measurements).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours). Kinetic solubility can be measured at earlier time points, but thermodynamic solubility requires the system to reach a stable state.[6]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

For more rapid and complete separation, centrifuge the vials at a high speed (e.g., 14,000 rpm for 10-15 minutes).

-

-

Sampling and Dilution:

-

Carefully withdraw a small, precise aliquot of the clear supernatant, taking care not to disturb the solid pellet.

-

Immediately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical system) to a concentration within the calibrated range of the analytical method. A high dilution factor is often required for highly soluble compounds.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

-

Prepare a multi-point calibration curve using standards of 5-fluoro-3-hydroxymethylindole of known concentrations.

-

Determine the concentration of the compound in the diluted sample by interpolating its response against the calibration curve.

-

-

Calculation:

-

Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in standard units, such as mg/mL or molarity (mol/L).

-

Caption: Workflow for the Shake-Flask method of solubility determination.

Factors Influencing Solubility: A Mechanistic View

The solubility of a compound is a complex interplay between its intrinsic properties and the characteristics of the solvent system. Understanding these factors provides the causal basis for experimental observations and for designing strategies to modulate solubility.

-

Solute-Solvent Interactions: The primary driver of solubility is the energetic favorability of solute-solvent interactions over solute-solute and solvent-solvent interactions. For 5-fluoro-3-hydroxymethylindole, the ability of a solvent to engage in hydrogen bonding is the most critical factor.

-

Crystal Lattice Energy: In the solid state, molecules are held in a crystal lattice by intermolecular forces. The energy required to break this lattice is a barrier to dissolution. Compounds with strong intermolecular forces, such as the hydrogen bonding network enabled by the -OH group, often have higher melting points and lower solubilities in non-interactive solvents.[6]

-

Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the crystal lattice forces (endothermic process).[2][7] This relationship is described by the van't Hoff equation.[8]

-

Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can lead to different measured solubilities. Metastable polymorphs are generally more soluble than the most stable crystalline form.[2] It is crucial to characterize the solid form being tested.

Caption: Interplay of factors governing the solubility of a compound.

Strategies for Solubility Enhancement

For drug candidates with suboptimal solubility, various formulation and chemical modification strategies can be employed. The choice of technique depends on the desired application and the specific properties of the molecule.

-

Co-solvency: This is one of the most common and effective techniques for organic solvents. The solubility of a compound in a poor solvent can be dramatically increased by the addition of a miscible co-solvent in which the compound is highly soluble.[9][10] For example, if 5-fluoro-3-hydroxymethylindole has low solubility in a nonpolar solvent required for a reaction, adding a small percentage of DMSO or methanol could significantly improve it.

-

Chemical Modification / Prodrug Approach: The polarity and hydrogen bonding capability of the molecule can be altered through chemical modification. For instance, converting the hydroxyl group to an ester or an ether would decrease its polarity and hydrogen bonding donation capacity, potentially increasing its solubility in less polar solvents while decreasing it in highly polar ones. This is the basis of the prodrug approach, where a modification is designed to be cleaved in vivo to release the active parent drug.[1]

-

Solid-State Manipulation: Techniques like salt formation (for ionizable groups) or the generation of amorphous solid dispersions can disrupt the stable crystal lattice, thereby reducing the energy barrier to dissolution and enhancing solubility.[6][9]

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. byjus.com [byjus.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 10. ijmsdr.org [ijmsdr.org]

(5-fluoro-1H-indol-3-yl)methanol SMILES and InChIKey

Structural Informatics, Synthetic Architecture, and Reactivity Profile

Executive Summary

(5-Fluoro-1H-indol-3-yl)methanol (CAS: 77934-39-1) represents a privileged scaffold in medicinal chemistry, combining the bioisosteric utility of the indole core with the metabolic stability conferred by C5-fluorination.[1] Unlike its non-fluorinated analog (indole-3-carbinol), this compound resists hydroxylation at the metabolically vulnerable C5 position, extending its half-life in biological systems.

This guide details the structural specifications, validated synthetic protocols, and the unique "vinylogous iminium" reactivity that makes this molecule a versatile pre-electrophile for fragment-based drug discovery (FBDD).

Part 1: Chemical Identity & Structural Informatics

The following data is standardized for integration into cheminformatics pipelines (RDKit, KNIME, Schrödinger).

| Parameter | Value / Descriptor |

| IUPAC Name | (5-Fluoro-1H-indol-3-yl)methanol |

| Common Name | 5-Fluoroindole-3-carbinol |

| CAS Registry Number | 77934-39-1 |

| Molecular Formula | C₉H₈FNO |

| Molecular Weight | 165.17 g/mol |

| Canonical SMILES | OCC1=CNC2=C1C=C(F)C=C2 |

| Isomeric SMILES | FC1=CC2=C(C=C1)NC=C2CO |

| InChI String | InChI=1S/C9H8FNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-4,11-12H,5H2 |

| InChIKey | GJAWHXHKYYXBSV-UHFFFAOYSA-N |

| PSA (Polar Surface Area) | 36.0 Ų |

| LogP (Predicted) | ~1.1 - 1.3 |

Part 2: Synthetic Architecture

The synthesis of (5-fluoro-1H-indol-3-yl)methanol is most reliably achieved via a two-step sequence: Vilsmeier-Haack formylation followed by hydride reduction . This route is preferred over direct C3-alkylation due to the high regioselectivity of the Vilsmeier reagent for the electron-rich C3 position of the indole.

Protocol Overview

-

Formylation: Reaction of 5-fluoroindole with POCl₃/DMF to generate 5-fluoro-1H-indole-3-carbaldehyde.

-

Reduction: Chemoselective reduction of the aldehyde using Sodium Borohydride (NaBH₄) to yield the alcohol.

Workflow Diagram (DOT)

The following diagram illustrates the reaction flow, including critical temperature controls to prevent tar formation.

Caption: Step-wise synthesis via Vilsmeier-Haack formylation and borohydride reduction. Note the critical hydrolysis step to release the aldehyde.

Detailed Methodology

Step 1: Formylation

-

Reagents: Phosphorus oxychloride (POCl₃, 1.1 eq), DMF (3.0 eq).

-

Procedure: Add POCl₃ dropwise to DMF at 0°C to form the Vilsmeier salt (white precipitate). Add 5-fluoroindole (1.0 eq) dissolved in DMF. Warm to RT and stir for 1-2 hours.

-

Critical Control: Maintain temperature <10°C during POCl₃ addition to prevent thermal decomposition of the Vilsmeier reagent.

-

Workup: Pour onto ice/water and basify with 2N NaOH. The aldehyde precipitates as a solid.

Step 2: Reduction

-

Reagents: Sodium Borohydride (NaBH₄, 0.5-0.7 eq), Methanol.

-

Procedure: Suspend the aldehyde in MeOH. Add NaBH₄ portion-wise at 0°C. The reaction is typically complete in 30 minutes.

-

Purification: Quench with water, extract with EtOAc. Recrystallization from Toluene/Hexane is preferred over column chromatography to avoid acid-catalyzed polymerization on silica gel.

Part 3: Reactivity & Mechanistic Logic

The utility of (5-fluoro-1H-indol-3-yl)methanol lies in its ability to act as a vinylogous hemiaminal . Under acidic conditions (Lewis or Brønsted), the hydroxyl group is protonated and eliminated, generating a highly electrophilic vinylogous iminium ion (also known as an indolenine intermediate).

The "Pre-Electrophile" Concept

This molecule does not react as a standard primary alcohol. Instead, it serves as a "pre-electrophile" for Friedel-Crafts alkylations.

-

Nucleophiles: Electron-rich arenes, thiols, and active methylene compounds.

-

Catalysts: Indium(III) triflate, Sc(OTf)₃, or mild Brønsted acids.

Mechanistic Pathway (DOT)

Caption: Generation of the active electrophilic species via acid-catalyzed dehydration. The positive charge is delocalized onto the indole nitrogen.

Part 4: Medicinal Chemistry Applications[8]

Metabolic Blocking (The Fluorine Effect)

In the non-fluorinated analog (indole-3-methanol), metabolic clearance is driven by cytochrome P450-mediated hydroxylation at the C5 and C6 positions.

-

Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the C5 position inert to oxidative metabolism.

-

Result: Increased metabolic stability and prolonged half-life (

) in microsomal stability assays.

Pharmacophore Utility

-

Serotonin Modulators: The 5-fluoro-tryptamine scaffold is a classic bioisostere for serotonin (5-HT). This alcohol serves as a direct precursor to 5-fluoro-tryptamines via conversion to the bromide followed by displacement with amines.

-

IDO1 Inhibitors: Indole derivatives are heavily investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an immuno-oncology target. The 5-fluoro substitution often improves potency by filling small hydrophobic pockets in the enzyme active site.

References

-

PubChem. 5-Fluoro-1H-indol-3-ylmethanol Compound Summary. National Library of Medicine. [Link]

-

Porcheddu, A., et al. (2005). Microwave-Assisted Synthesis of Indoles. Journal of Organic Chemistry. (Context: General Vilsmeier-Haack protocols). [Link]

-

Yadav, J. S., et al. (2001). Indium(III) Chloride Catalyzed Alkylation of Indoles with Carbonyl Compounds. Tetrahedron Letters. (Context: Reactivity of indole-3-carbinols). [Link]

Sources

The Nomenclature, Synthesis, and Therapeutic Potential of 5-Fluoroindole-3-Carbinol (5-F-I3C)

Executive Summary

In the field of indole-based medicinal chemistry, precise nomenclature is critical for reproducibility. This guide addresses a common query regarding the distinction between 5-fluoroindole-3-methanol and 5-fluoroindole-3-carbinol .

The Core Verdict: These two terms refer to the exact same chemical entity (CAS: 81503-48-2).[1] The difference is purely semantic—a relic of evolving chemical nomenclature where "carbinol" is the historical synonym for the "methanol" substituent on a ring system.

However, the significance of this compound lies not in its name, but in its structural modification of the parent compound, Indole-3-Carbinol (I3C). The introduction of a fluorine atom at the C5 position fundamentally alters the metabolic stability, lipophilicity, and oligomerization kinetics of the scaffold. This guide provides a deep technical analysis of these physicochemical differences, synthesis protocols, and experimental workflows for researchers.

Part 1: The Nomenclature Resolution

Before detailing experimental protocols, we must resolve the terminology to ensure supply chain and database accuracy.

Structural Identity

The suffix "-carbinol" is an IUPAC-accepted trivial name for an alcohol group (-CH₂OH) attached to a cyclic structure.[1] In modern IUPAC nomenclature, "-methanol" is preferred.[1][2]

| Feature | Designation A | Designation B | Status |

| Common Name | 5-Fluoroindole-3-methanol | 5-Fluoroindole-3-carbinol | Synonyms |

| CAS Number | 81503-48-2 | 81503-48-2 | Identical |

| Molecular Formula | C₉H₈FNO | C₉H₈FNO | Identical |

| Molecular Weight | 165.16 g/mol | 165.16 g/mol | Identical |

| Parent Scaffold | Indole | Indole | Identical |

Visualizing the Synonymy

The following diagram illustrates the structural identity and the nomenclature mapping used across different chemical databases (PubChem, ChemSpider, Sigma-Aldrich).

Figure 1: Semantic mapping confirming that diverse nomenclature refers to the single chemical entity 5-F-I3C.

Part 2: The "Fluorine Effect" in Indole Scaffolds

While the names are identical, the compound differs significantly from its non-fluorinated parent, Indole-3-Carbinol (I3C) . The strategic incorporation of fluorine at the C5 position is a classic medicinal chemistry tactic known as "metabolic blocking."

Metabolic Stability (Blocking C5-Hydroxylation)

The parent compound, I3C, is rapidly metabolized. A primary clearance pathway for indoles involves hydroxylation at the electron-rich C5 or C6 positions by Cytochrome P450 enzymes.[1]

-

Mechanism: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol) and is resistant to oxidative cleavage.

-

Result: Substituting Hydrogen with Fluorine at C5 blocks this metabolic soft spot, extending the half-life (

) of the molecule in microsomal stability assays [1].

Altered Oligomerization

I3C is a pro-drug that polymerizes in the acidic environment of the stomach to form 3,3'-Diindolylmethane (DIM) , the active anticancer agent.

-

5-F-I3C Behavior: Under similar acidic conditions, 5-F-I3C oligomerizes to form 5,5'-difluoro-3,3'-diindolylmethane (5,5'-F2-DIM) .[1]

-

Therapeutic Implication: Fluorinated DIM analogs often exhibit higher potency in activating the Aryl Hydrocarbon Receptor (AhR) and inducing apoptosis in cancer cell lines due to increased lipophilicity and receptor binding affinity [2].[1]

Part 3: Synthesis Protocol

This protocol describes the reduction of 5-fluoroindole-3-carboxaldehyde to 5-fluoroindole-3-methanol.[1] This route is preferred over Vilsmeier-Haack formylation of 5-fluoroindole if the aldehyde is commercially available, as it avoids hazardous phosphorus oxychloride (

Reagents & Equipment

-

Precursor: 5-Fluoroindole-3-carboxaldehyde (CAS: 2338-71-8)[3]

-

Reducing Agent: Sodium Borohydride (

)[1] -

Solvent: Methanol (anhydrous)[1]

-

Quenching: Distilled water, 1M HCl

-

Monitoring: TLC Plates (Silica gel 60 F254)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of 5-fluoroindole-3-carboxaldehyde in anhydrous methanol (concentration ~0.2 M). Cool to 0°C in an ice bath.

-

Reduction: Slowly add 1.5 eq of

portion-wise over 10 minutes. Caution: Gas evolution ( -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1–2 hours.

-

Validation (In-Process Control): Spot the reaction mixture on a TLC plate against the starting aldehyde. Elute with 50% Ethyl Acetate/Hexane.[1]

-

Work-up: Quench excess hydride by adding water dropwise.[1] Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[1]

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from minimal hot toluene or purify via flash column chromatography if necessary.[1]

Synthesis Workflow Diagram

Figure 2: Reductive synthesis workflow transforming the aldehyde precursor to the target carbinol.

Part 4: Experimental Validation & Stability

To verify the "Fluorine Effect" described in Part 2, researchers should perform a comparative metabolic stability assay.

Comparative Microsomal Stability Assay

This protocol compares the intrinsic clearance (

| Parameter | Condition |

| System | Human Liver Microsomes (HLM), 0.5 mg/mL protein |

| Test Concentration | 1 µM (to ensure first-order kinetics) |

| Cofactor | NADPH (1 mM) |

| Time Points | 0, 5, 15, 30, 45, 60 minutes |

| Analysis | LC-MS/MS (MRM mode) |

Data Interpretation:

-

Plot

vs. Time.[1] -

The slope

is the elimination rate constant.[1] -

Expect 5-F-I3C to show a shallower slope (lower

) compared to I3C, indicating resistance to C5-hydroxylation.[1]

Acid-Mediated Oligomerization (DIM Formation)

If the goal is to generate the active anticancer dimer (5,5'-difluoro-DIM), simulate gastric conditions:

-

Dissolve 5-F-I3C in acetonitrile.

-

Add to simulated gastric fluid (0.1 M HCl, pH ~1.2).

-

Incubate at 37°C for 30 minutes.

-

Analyze via HPLC for the emergence of the hydrophobic dimer peak.[1]

Figure 3: Acid-catalyzed oligomerization pathway of 5-F-I3C to its active dimer.[1]

References

-

Metabolic Stability of Fluorinated Indoles

-

Source: National Institutes of Health (NIH) / PubMed Central.[1]

-

Title: Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites.[1][4]

-

Relevance: Establishes the general principle that 5-fluoro substitution alters metabolic clearance pathways in indole scaffolds.[1]

-

URL:[Link]

-

-

Indole-3-Carbinol Properties & Nomenclature

-

Chemical Properties & Synthesis

-

Biological Activity of Indole Oligomers

Sources

- 1. Indole-3-Carbinol | C9H9NO | CID 3712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indole-3-carbinol - Wikipedia [en.wikipedia.org]

- 3. guidechem.com [guidechem.com]

- 4. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. indole-3-carbinol, 700-06-1 [thegoodscentscompany.com]

Methodological & Application

Application Note: Scalable Synthesis of (5-Fluoro-1H-indol-3-yl)methanol

This Application Note provides a comprehensive, field-validated protocol for the synthesis of (5-fluoro-1H-indol-3-yl)methanol (also known as 5-fluoroindole-3-carbinol).

Abstract & Strategic Overview

(5-Fluoro-1H-indol-3-yl)methanol is a critical scaffold in medicinal chemistry, serving as a precursor for serotonin receptor modulators, IDO inhibitors, and various indole alkaloids. While direct hydroxymethylation of indoles is possible, it often suffers from over-alkylation or polymerization.

The Best Practice Route detailed here utilizes a two-step sequence:

-

Vilsmeier-Haack Formylation: Regioselective C3-formylation of 5-fluoroindole.

-

Borohydride Reduction: Mild reduction of the intermediate aldehyde to the target alcohol.

This pathway is selected for its high regioselectivity, operational simplicity, and scalability, avoiding the use of unstable formaldehyde equivalents or harsh acidic conditions associated with direct Friedel-Crafts hydroxyalkylation.

Retrosynthetic Analysis

The strategy relies on the high nucleophilicity of the indole C3 position. The electron-withdrawing fluorine atom at C5 slightly deactivates the ring but directs electrophilic attack cleanly to C3, minimizing C2 side-products.

Figure 1: Retrosynthetic strategy focusing on the stable aldehyde intermediate.

Experimental Protocol

Step 1: Synthesis of 5-Fluoro-1H-indole-3-carbaldehyde

Reaction Type: Vilsmeier-Haack Formylation Critical Parameter: Temperature control during Vilsmeier reagent formation to prevent thermal decomposition.

Materials

-

Substrate: 5-Fluoroindole (1.0 equiv)

-

Reagent: Phosphorus Oxychloride (POCl

, 1.2 equiv) -

Solvent/Reagent:

-Dimethylformamide (DMF, 5–10 volumes) -

Quench: 4M NaOH or saturated NaOAc solution.

Procedure

-

Vilsmeier Complex Formation:

-

Charge a dry round-bottom flask with anhydrous DMF (5.0 mL/g of indole).

-

Cool to 0–5 °C using an ice bath.[1]

-

Add POCl

(1.2 equiv) dropwise over 20 minutes. Caution: Exothermic. -

Stir at 0 °C for 30 minutes to form the white/pale yellow chloroiminium salt precipitate.

-

-

Substrate Addition:

-

Dissolve 5-fluoroindole (1.0 equiv) in a minimum amount of DMF (1–2 mL/g).

-

Add the indole solution dropwise to the Vilsmeier complex at 0–5 °C.

-

Note: The mixture may turn yellow/orange.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (20–25 °C) .

-

Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1). The spot for 5-fluoroindole (

) should disappear, replaced by the lower -

Optimization: If conversion is slow, heat to 40 °C for 1 hour.

-

-

Workup (Hydrolysis):

-

Pour the reaction mixture onto crushed ice (approx. 10x weight of DMF).

-

Basify the aqueous mixture to pH 9–10 using 4M NaOH (or KOH). Critical: Maintain temperature < 20 °C during basification to avoid side reactions.

-

Stir vigorously for 1 hour. The product will precipitate as a solid.[1]

-

Isolation: Filter the solid, wash copiously with water (to remove DMF), and dry under vacuum.

-

Yield: 85–92% Appearance: Pale yellow to off-white solid. Melting Point: 147–149 °C (Lit. range).

Step 2: Reduction to (5-Fluoro-1H-indol-3-yl)methanol

Reaction Type: Nucleophilic Addition (Hydride Reduction) Critical Parameter: Stoichiometry of borohydride to prevent over-reduction (though unlikely with indoles) or incomplete reaction.

Materials

-

Substrate: 5-Fluoro-1H-indole-3-carbaldehyde (1.0 equiv)

-

Reagent: Sodium Borohydride (NaBH

, 1.5 equiv) -

Solvent: Methanol (MeOH) or Ethanol (EtOH) (10 volumes)

Procedure

-

Dissolution:

-

Suspend the aldehyde (from Step 1) in MeOH at room temperature.

-

Note: Complete solubility is not required initially; the reaction will solubilize the intermediate.

-

-

Reduction:

-

Add NaBH

(1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution (H -

Stir at Room Temperature for 30–60 minutes.

-

Monitoring: TLC (DCM:MeOH 95:5). The aldehyde spot should disappear.

-

-

Workup:

-

Purification:

-

The crude product is often sufficiently pure (>95%).

-

If necessary, recrystallize from Benzene/Hexane or purify via flash chromatography (DCM -> 2% MeOH/DCM).

-

Yield: 90–98% Appearance: White to off-white crystalline solid. Stability: Indole-3-carbinols are acid-sensitive (prone to dimerization/polymerization). Store at -20 °C.

Mechanism & Troubleshooting Guide

The following diagram illustrates the mechanistic pathway and key decision points for troubleshooting.

Figure 2: Reaction mechanism and troubleshooting decision tree.

Analytical Characterization

The following data represents expected values for the final product, validated against analogous indole-3-carbinol systems.

Table 1: Physicochemical Properties[4][5]

| Property | Value | Notes |

| Molecular Formula | C | |

| Molecular Weight | 165.17 g/mol | |

| Appearance | White crystalline solid | Oxidizes/darkens upon air exposure |

| Melting Point | 100–105 °C (approx) | Note: Unsubstituted indole-3-carbinol melts at 96-99°C; F-substitution typically raises MP.[4][5][6] |

| Solubility | DMSO, Methanol, EtOAc | Insoluble in water |

Expected NMR Data (d6-DMSO)

-

H NMR (400 MHz):

- 11.2 (br s, 1H, NH )

-

7.45 (dd,

-

7.35 (dd,

-

7.28 (d,

-

6.95 (td,

-

4.85 (t,

-

4.65 (d,

-

F NMR:

- -124.0 to -125.0 ppm (typical for 5-F indoles).

References

-

Vilsmeier-Haack Reaction Review: Jones, G.; Stanforth, S. P. "The Vilsmeier Reaction of Non-Aromatic Compounds." Organic Reactions2000 , 56, 355-659. Link

-

Indole Formylation Protocol: James, D. A., et al. "Indole-3-carboxaldehyde Synthesis via Vilsmeier-Haack." Organic Syntheses1959 , 39, 30. Link

-

Borohydride Reduction of Indoles: Leete, E. "Biosynthesis of Gramine." Journal of the American Chemical Society1959 , 81, 3948. Link

-

5-Fluoroindole Properties: Sigma-Aldrich Product Specification, 5-Fluoroindole. Link

-

Analogous Synthesis (Patent): "Method for producing indole-3-carbinol." RU2760000C1. Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. chemscene.com [chemscene.com]

- 5. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 6. 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one [mdpi.com]

using (5-fluoro-1H-indol-3-yl)methanol as a pharmaceutical intermediate

Application Note: Strategic Utilization of (5-Fluoro-1H-indol-3-yl)methanol in Medicinal Chemistry

Abstract

This technical guide outlines the synthesis, stability, and application of (5-fluoro-1H-indol-3-yl)methanol, a critical scaffold for introducing the pharmacologically privileged 5-fluoroindole moiety. Unlike its non-fluorinated analog, this intermediate offers enhanced metabolic stability by blocking the C5 oxidation site (a common metabolic soft spot in tryptophan derivatives). This guide addresses the compound's inherent acid-sensitivity, providing a self-validating protocol for its generation and immediate utilization as a "masked" electrophile in the synthesis of serotonin receptor modulators and kinase inhibitors.

Introduction: The Fluorine Advantage

In drug design, the 5-fluoroindole core is a bioisostere of the native indole found in serotonin (5-HT) and melatonin. The substitution of Hydrogen (Van der Waals radius 1.20 Å) with Fluorine (1.47 Å) at the C5 position exerts two critical effects:

-

Metabolic Blocking: It prevents hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life of the final drug candidate.[1]

-

Electronic Modulation: The electronegativity of fluorine lowers the pKa of the indole NH, altering hydrogen bond donor capability in the active site.

However, the C3-hydroxymethyl group transforms this scaffold into a vinylogous hemiaminal . Under acidic conditions, it spontaneously dehydrates to form a highly reactive electrophilic iminium ion, leading to uncontrolled oligomerization (DIM formation). Mastering this reactivity is the key to using this intermediate successfully.

Synthetic Utility & Mechanism

(5-Fluoro-1H-indol-3-yl)methanol is rarely used as a stable shelf reagent due to its shelf-life instability. It is best utilized as a transient intermediate .

-

Pathway A (Nucleophilic Substitution): Activation of the alcohol (e.g., via mesylation or in situ acid catalysis) allows attack by nucleophiles (amines, thiols) to generate tryptamine analogs.

-

Pathway B (Dimerization Risk): In the absence of a strong nucleophile, the intermediate self-condenses to form 3,3'-diindolylmethanes (DIMs), which are thermodynamic sinks.

Diagram 1: Reactivity & Activation Pathway

The following diagram illustrates the equilibrium between the stable alcohol and the reactive iminium species, highlighting the risk of dimerization.

Caption: Acid-mediated activation of the methanol intermediate. Note the competition between the desired nucleophilic attack and the unwanted dimerization (DIM).

Validated Experimental Protocols

Protocol A: Synthesis of (5-Fluoro-1H-indol-3-yl)methanol

Rationale: Commercial sources of the alcohol are often degraded. It is highly recommended to synthesize it fresh from the more stable 5-fluoroindole-3-carboxaldehyde.

Reagents:

-

5-Fluoroindole-3-carboxaldehyde (1.0 eq)[2]

-

Sodium Borohydride (NaBH4) (1.2 eq)

-

Methanol (anhydrous)

-

Saturated NaHCO3 (for quenching)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-fluoroindole-3-carboxaldehyde (e.g., 5.0 g) in anhydrous Methanol (50 mL). Cool to 0°C in an ice bath.

-

Reduction: Add NaBH4 portion-wise over 10 minutes. Caution: Hydrogen gas evolution.

-

Monitoring (Self-Validation): Stir at 0°C for 30 minutes.

-

TLC Check: Eluent 50% EtOAc/Hexane. The aldehyde (Rf ~0.6) should disappear; the alcohol (Rf ~0.3) will appear as a distinct spot.

-

-

Quenching (CRITICAL): Pour the reaction mixture into cold saturated NaHCO3 solution.

-

Expert Insight: Do NOT use HCl or acidic workup. Acid will instantly turn the product pink/red (oligomerization).

-

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

-

Drying: Dry over Na2SO4, filter, and concentrate in vacuo at <40°C.

-

Storage: Store as a solid at -20°C. If the solid turns pink, decomposition has occurred.

Protocol B: In Situ Conversion to Alkylating Agent

Rationale: Isolating the corresponding bromide or chloride is difficult due to instability. This protocol generates the reactive species in situ for immediate coupling.

Application: Synthesis of 5-Fluoro-tryptamine derivatives.

Step-by-Step Procedure:

-

Activation: Dissolve (5-Fluoro-1H-indol-3-yl)methanol (1.0 eq) in anhydrous DCM at 0°C.

-

Add Base: Add Diisopropylethylamine (DIPEA, 1.5 eq).

-

Add Activator: Dropwise add Methanesulfonyl Chloride (MsCl, 1.1 eq). Stir for 15 min.

-

Mechanism: Forms the mesylate, which is a better leaving group than the alcohol.

-

-

Coupling: Add the nucleophile (e.g., Morpholine, Piperazine, or Thiol) (1.2 eq) directly to the mixture.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours.

-

Workup: Wash with sat. NaHCO3. Purify via column chromatography.[3][4]

Quality Control & Data Specifications

The following parameters define a successful synthesis.

| Parameter | Specification | Observation/Notes |

| Appearance | White to Off-White Solid | Fail: Pink or Orange tint indicates acid degradation (DIM formation). |

| 1H NMR (DMSO-d6) | Characteristic methylene (-CH2-) doublet coupled to OH. | |

| 1H NMR (DMSO-d6) | Hydroxyl (-OH) proton. Disappears on D2O shake. | |

| HPLC Purity | > 98.0% | Monitor at 220 nm and 280 nm. |

| Solubility | Soluble in MeOH, DMSO, EtOAc | Insoluble in Hexanes, Water. |

Visual Workflow: From Precursor to Product

Caption: Operational workflow for converting the stable aldehyde precursor into the final pharmaceutical target via the transient methanol intermediate.

References

-

Synthesis & Reactivity: Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in C3-Alkyl Indole Reactivity. Angewandte Chemie International Edition, 48(51), 9608–9644.

-

Instability & DIM Formation: Bradfield, C. A., & Bjeldanes, L. F. (1987). Structure-activity relationships of dietary indoles: a proposed mechanism of action as modifiers of xenobiotic metabolism. Journal of Toxicology and Environmental Health, 21(3), 311–323.

-

Pharmaceutical Applications (5-Fluoroindole): Zhang, M. Z., et al. (2016). Synthesis and antifungal activities of novel 5-substituted indole derivatives. European Journal of Medicinal Chemistry, 123, 226-235.

-

General Indole Protocols: "Indole-3-methanol derivatives synthesis." Beilstein Journal of Organic Chemistry. (2020).

-

Physical Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67861, 5-Fluoroindole (Parent structure reference).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Precision Synthesis of Fluorinated Diindolylmethanes (DIMs) via Indole-3-Methanol Intermediates

Executive Summary

Diindolylmethanes (DIMs) are potent bioactive scaffolds acting as Aryl Hydrocarbon Receptor (AhR) agonists and chemopreventive agents.[1][2] However, the metabolic instability of the parent DIM molecule often limits its pharmacokinetic profile. The incorporation of fluorine atoms—either on the indole rings or the methylene bridge—significantly enhances metabolic stability, lipophilicity, and binding affinity.

This guide details the synthesis of Fluorinated DIMs specifically starting from Indole-3-carbinol (I3C) derivatives. Unlike the traditional condensation of indole with formaldehyde (which often yields uncontrolled oligomers), using indole-3-methanol as a "pre-electrophile" allows for the controlled synthesis of unsymmetrical and symmetrical fluorinated DIMs with high regioselectivity.

Mechanistic Principles

The synthesis relies on the acid-catalyzed dehydration of indole-3-methanol to generate a highly reactive 3-methyleneindolenine (Azafulvene) intermediate. This electrophile is then trapped by a second indole nucleophile (Friedel-Crafts alkylation).

Reaction Pathway

The control of acidity is critical. Strong acids favor the formation of cyclic trimers (CTr) and linear trimers (LTr), while controlled Lewis acid catalysis or mild Brønsted acidic conditions favor the DIM dimer.

Figure 1: Mechanistic pathway for the synthesis of DIMs via the Azafulvene intermediate. The reaction is driven by the loss of water and the restoration of aromaticity in the final step.

Experimental Protocols

Protocol A: Synthesis of Unsymmetrical Ring-Fluorinated DIMs

Objective: Synthesis of 3-((5-fluoro-1H-indol-3-yl)methyl)-1H-indole. Rationale: This protocol uses non-fluorinated Indole-3-methanol (I3C) as the electrophile and 5-fluoroindole as the nucleophile. This "Heterodimerization" strategy is superior to mixing two different indoles with formaldehyde, which produces a statistical mixture of products.

Reagents:

-

Indole-3-methanol (I3C): 1.0 equiv (147 mg, 1 mmol)

-

5-Fluoroindole: 1.1 equiv (148 mg, 1.1 mmol)

-

Catalyst: Iodine (

) (5 mol%) or Montmorillonite K-10 (100 mg) -

Solvent: Acetonitrile (

) or Water (Green Chemistry variant)

Step-by-Step Methodology:

-

Preparation: In a 25 mL round-bottom flask, dissolve 1.1 mmol of 5-fluoroindole in 5 mL of Acetonitrile.

-

Activation: Add 5 mol% molecular Iodine (

) to the solution. Stir for 5 minutes at room temperature until the iodine is fully dissolved/dispersed. -

Addition: Slowly add 1.0 mmol of Indole-3-methanol (I3C) in portions over 10 minutes.

-

Note: Slow addition prevents the self-condensation of I3C into non-fluorinated DIM.

-

-

Reaction: Stir the mixture at room temperature for 30–60 minutes. Monitor by TLC (EtOAc/Hexane 3:7). The spot for I3C (

) should disappear, and a new spot ( -

Quenching: Add 5 mL of saturated aqueous

(sodium thiosulfate) to quench the iodine (solution turns from brown to clear). -

Extraction: Extract with Ethyl Acetate (

). Wash the combined organic layers with Brine.[3] -

Purification: Dry over anhydrous

, concentrate in vacuo. Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexane).

Yield Expectation: 85–92%

Protocol B: Green Synthesis of Bridge-Fluorinated DIMs ( -DIMs)

Objective: Synthesis of DIMs containing a quaternary carbon with a Trifluoromethyl group.

Rationale: Introducing a

Reagents:

-

2,2,2-Trifluoro-1-(1H-indol-3-yl)-1-phenylethan-1-ol: 1.0 equiv

-

Indole derivative: 1.0 equiv[3]

-

Catalyst:

(10 mol%) -

Solvent: 1,2-Dichloroethane (DCE) or Water (

) with surfactant

Workflow Diagram:

Figure 2: Workflow for the iodine-catalyzed synthesis of bridge-trifluoromethylated DIMs.

Data Interpretation & Characterization

NMR Diagnostics

Fluorinated DIMs show distinct splitting patterns due to Heteronuclear Spin-Spin Coupling (

| Nucleus | Signal Characteristic | Diagnostic Value |

| Singlet (approx -60 ppm) | Indicates | |

| Multiplet (-120 to -125 ppm) | Indicates Fluorine on the Indole ring (C5 position). | |

| Singlet (approx | Methylene bridge protons ( | |

| Quartet ( | Quaternary carbon of the |

Troubleshooting Common Issues

| Problem | Root Cause | Solution |

| Oligomerization (Trimers) | Acid catalyst is too strong or reaction time too long. | Switch to milder Lewis acids ( |

| Low Yield | Self-condensation of the nucleophilic indole. | Ensure the Electrophile (Indole-methanol) is added slowly to the Nucleophile. |

| Incomplete Reaction | Water in solvent inhibiting dehydration. | Use anhydrous solvents or add molecular sieves (though water is tolerated in green protocols, it slows kinetics). |

References

-

Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Source: Beilstein Journal of Organic Chemistry (2021). Context: Describes the synthesis of bridge-fluorinated DIMs using iodine catalysis.

-

Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Source: Beilstein Journal of Organic Chemistry (2020). Context: Protocol for synthesizing the fluorinated methanol precursor.[4][5]

-

Green Synthesis of Bis(indolyl)methanes Catalysed by Salicylic Acid. Source: Thai Journal of Agricultural Science. Context: Green chemistry approach for DIM synthesis using mild acid catalysis.

-

Indole-3-Carbinol and 3,3'-Diindolylmethane: Potential Therapeutic Molecules. Source: Frontiers in Pharmacology. Context: Background on the biological relevance and metabolic instability of non-fluorinated DIMs. (Note: Generalized link to journal domain for verification)

-

Synthesis of 3,3'-diindolylmethane derivatives. Source: National Institutes of Health (PMC). Context: Detailed structural analysis and biological evaluation of DIM derivatives. (Note: Generalized link to PMC domain for verification)

Sources

- 1. Frontiers | Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane [frontiersin.org]

- 2. 3,3′-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. BJOC - Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water [beilstein-journals.org]

preparation of 5-fluoro-tryptophan analogs using indole methanol

Application Note: High-Yield Asymmetric Synthesis of 5-Fluoro-Tryptophan Analogs via Indole-3-Methanol Alkylation

Executive Summary

This application note details a robust, scalable protocol for the preparation of 5-fluoro-L-tryptophan (5-F-Trp) and related analogs. Unlike traditional enzymatic methods (using Tryptophan Synthase) or harsh chemical alkylations (using gramine salts), this protocol utilizes 5-fluoroindole-3-methanol as a versatile electrophile in the asymmetric alkylation of glycine Schiff bases.

Key Advantages:

-

Stereocontrol: Achieves >95% enantiomeric excess (ee) using organocatalytic phase-transfer conditions.

-

Atom Economy: Utilizes indole-3-methanol, avoiding the use of unstable alkyl halides.

-

Utility: The resulting 5-F-Trp is a critical probe for 19F-NMR protein structural studies and a metabolic stability enhancer in peptide drug discovery.

Scientific Background & Mechanism

The core challenge in synthesizing tryptophan analogs is the installation of the amino acid side chain at the indole C3 position without racemization or N-alkylation.

The Mechanistic Logic:

-

Electrophile Generation: Under Brønsted or Lewis acid catalysis, 5-fluoroindole-3-methanol undergoes dehydration to form a highly reactive, resonance-stabilized vinylogous iminium intermediate (azafulvene-like species).

-

Nucleophilic Attack: A chiral catalyst (Phase Transfer Catalyst) deprotonates the tert-butyl glycinate benzophenone imine (O'Donnell Reagent), creating a chiral ion pair.

-

Asymmetric C-C Bond Formation: The enolate attacks the electrophilic intermediate from a sterically defined face, establishing the L-configuration (S-enantiomer).

Visual Pathway:

Caption: Workflow for the conversion of indole aldehyde precursors to 5-F-Trp via the methanol intermediate.

Reagents and Equipment

| Reagent | Grade/Spec | Purpose |

| 5-Fluoroindole-3-carboxaldehyde | >98% | Precursor for indole methanol |

| Sodium Borohydride (NaBH₄) | Reagent Grade | Reducing agent |

| tert-Butyl glycinate benzophenone imine | >99% | Glycine nucleophile (O'Donnell Reagent) |

| Cinchonidine-derived Catalyst | 95% (e.g., CD-Br) | Chiral Phase Transfer Catalyst |

| Dichloromethane (DCM) | Anhydrous | Solvent |

| 1M Citric Acid | Aqueous | Quenching/Hydrolysis |

Critical Equipment:

-

High-Performance Liquid Chromatography (HPLC) with Chiralpak AD-H column.

-

19F-NMR Spectrometer (376 MHz or higher).

-

Rotary Evaporator with bath temperature < 40°C (to prevent polymerization).

Detailed Experimental Protocol

Step 1: Preparation of 5-Fluoroindole-3-methanol

Note: Indole-3-methanols are prone to acid-catalyzed self-polymerization (forming diindolylmethanes). Prepare fresh or store at -20°C.

-

Dissolution: Dissolve 5-fluoroindole-3-carboxaldehyde (1.63 g, 10.0 mmol) in methanol (30 mL) in a round-bottom flask.

-

Reduction: Cool to 0°C. Add NaBH₄ (0.45 g, 12.0 mmol) portion-wise over 10 minutes.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of aldehyde.

-

Quench: Carefully add water (10 mL) and extract with EtOAc (3 x 20 mL).

-

Isolation: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo at low temperature (<30°C) .

-

Yield: Expect ~1.5 g (90-95%) of white/off-white solid. Proceed immediately to Step 2.

Step 2: Asymmetric Alkylation (The Key Step)

This step utilizes the instability of the indole methanol to generate the electrophile in situ.

-

Setup: In a flame-dried flask under Argon, combine:

-

tert-Butyl glycinate benzophenone imine (295 mg, 1.0 mmol).

-

Chiral Catalyst (e.g., O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) (10 mol%).

-

5-Fluoroindole-3-methanol (181 mg, 1.1 mmol, from Step 1).

-

-

Solvent: Add toluene or DCM (10 mL).

-

Activation: Cool to -78°C (or 0°C depending on catalyst activity). Add solid KOH (5 eq) or CsOH·H₂O.

-

Alternative (Homogeneous): Use a Lewis Acid activation if avoiding base PTC conditions, but PTC is preferred for scale.

-

-

Agitation: Stir vigorously for 12–24 hours.

-

Monitoring: Monitor consumption of the imine by HPLC.

-

Workup: Filter off the solid base.[1] Concentrate the filtrate.

-

Purification: Flash chromatography (Silica gel, Hexane/EtOAc 8:1) to isolate the protected ester.

Step 3: Deprotection to 5-Fluoro-L-Tryptophan

-

Hydrolysis (Imine): Dissolve the protected intermediate in THF (5 mL). Add 1M aqueous citric acid (2 mL). Stir at RT for 2 hours. (Removes benzophenone).

-

Extraction: Wash with ether to remove benzophenone. The amino ester remains in the aqueous phase.

-

Hydrolysis (Ester): Adjust the aqueous phase to pH 12 using LiOH. Stir for 4 hours to hydrolyze the tert-butyl ester.

-

Neutralization: Carefully adjust pH to 5.5–6.0 (isoelectric point) using 1M HCl. 5-F-Trp will precipitate.

-

Recrystallization: Recrystallize from water/ethanol to yield pure crystals.

Quality Control & Validation

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (400 MHz, D₂O/DCl) | Indole protons: δ 7.0–7.5 ppm; α-proton: δ ~4.0 ppm. |

| Fluorine Content | 19F NMR | Single peak at ~ -124 ppm (vs. CFCl₃). |

| Enantiomeric Purity | Chiral HPLC (Daicel Chiralpak AD-H) | > 98% ee (L-isomer). |

| Chemical Purity | HPLC (C18, 254 nm) | > 98%. |

Troubleshooting Guide

-

Issue: Low Yield in Step 1.

-

Cause: Polymerization of indole methanol.

-

Fix: Keep temperatures below 30°C. Do not store the intermediate; use immediately.

-

-

Issue: Low Enantioselectivity.

-

Cause: Temperature too high during alkylation or wet solvent.

-

Fix: Ensure reaction is at -78°C or -40°C. Dry solvents over molecular sieves.

-

-

Issue: Racemization during hydrolysis.

-

Cause: Harsh basic conditions.

-

Fix: Use enzymatic hydrolysis (Lipase) or mild acidic hydrolysis if possible.

-

Application in Protein NMR

5-Fluoro-tryptophan is a premier probe for 19F-NMR .

-

Sensitivity: The fluorine atom is highly sensitive to the local electrostatic environment, causing significant chemical shift changes upon ligand binding or protein folding events.

-